REACTION_CXSMILES
|
[NH:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH3:7].[OH-].[Na+].[Cl:10][C:11]1[CH:12]=[C:13]([N:17]=[C:18]=[O:19])[CH:14]=[CH:15][CH:16]=1>C1C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([NH:17][C:18]([N:1]=[C:2]2[CH2:6][CH2:5][CH2:4][N:3]2[CH3:7])=[O:19])[CH:14]=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
N=C1N(CCC1)C
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracting into benzene
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The benzene solution is dried over K2CO3
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
STIRRING
|
Details
|
Solid forms and the mixture is stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid, 1 -m-chlorophenyl-3 -(1 -methyl-2 -pyrrolidylidene)urea, is collected
|
Type
|
CUSTOM
|
Details
|
A second crop is collected from the mother liquors
|
Type
|
CUSTOM
|
Details
|
triturating with hot CHCl3
|
Type
|
FILTRATION
|
Details
|
filtering off that which
|
Type
|
DISSOLUTION
|
Details
|
does not dissolve
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol-ether
|
Type
|
CUSTOM
|
Details
|
to give the pure product, m.p. = 137°-138° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)NC(=O)N=C1N(CCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |